molecular formula C19H27N3O2S B2708369 1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034529-16-1

1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2708369
CAS RN: 2034529-16-1
M. Wt: 361.5
InChI Key: AJPIMGDRUSMDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Anti-Angiogenic Activity : A study by Kambappa et al. (2017) involves the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds were evaluated for their anti-angiogenic activity using the chick chorioallantoic membrane (CAM) model. Some derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their ability to inhibit blood vessel formation and interact with DNA (Kambappa et al., 2017).

Antidepressant and Nootropic Agents : Research by Thomas et al. (2016) on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has shown potential antidepressant and nootropic activities. These compounds, specifically with 2,5-dimethoxy and para-nitro substitutions, exhibited high activity in tests evaluating antidepressant and cognitive-enhancing effects (Thomas et al., 2016).

Inhibitors of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These inhibitors were found through high throughput screening and showed robust effects on serum biomarkers, indicating strong in vivo target engagement. This suggests their utility in studying various disease models (Thalji et al., 2013).

Novel Building Blocks for Drug Discovery

Advanced Building Blocks : Feskov et al. (2019) developed 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and morpholine. These compounds offer larger size and increased conformational flexibility compared to traditional heterocycles, making them valuable for lead optimization in drug discovery (Feskov et al., 2019).

Antimicrobial and Antitubercular Activities

Antimicrobial and Antitubercular Activities : A study by Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues and evaluated them for antioxidant, antimicrobial, and antitubercular activities. These compounds showed promising activities against various bacterial, fungal strains, and mycobacterium tuberculosis, highlighting their potential in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

1-[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-25-17-5-2-14(3-6-17)4-7-18(23)22-12-16(13-22)21-10-8-15(9-11-21)19(20)24/h2-3,5-6,15-16H,4,7-13H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPIMGDRUSMDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.